molecular formula C15H17N3O4 B1279388 Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate CAS No. 28121-73-5

Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Cat. No. B1279388
CAS RN: 28121-73-5
M. Wt: 303.31 g/mol
InChI Key: HGOPYEWWZGZVJI-UHFFFAOYSA-N
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Description

Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (BDC) is an organic compound belonging to the class of heterocyclic compounds. It is a white, crystalline solid with a molecular formula of C14H17N3O4. BDC is used in a variety of scientific applications, including synthesis of pharmaceuticals, synthesis of polymers, and as a reagent in organic synthesis.

Scientific Research Applications

1. Synthesis and Structural Analysis

In the field of crystal engineering and supramolecular chemistry, compounds related to Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate have been synthesized and structurally analyzed. A study by Graus et al. (2010) focused on the preparation of similar cyclohexane-5-spirohydantoin derivatives and their crystallographic analysis, revealing insights into the role of substituents in supramolecular arrangements (Graus et al., 2010).

2. Compound Libraries and Synthesis Techniques

Feliu et al. (2004) developed a compound library based on a spiropiperidine motif, including structures similar to this compound. This library was prepared using SynPhase Lanterns, demonstrating the potential for efficient synthesis of diverse compound collections (Feliu et al., 2004).

3. Antimicrobial Applications

Ren et al. (2009) investigated N-halamine precursors related to this compound for their application in antimicrobial and detoxification purposes. They synthesized and bonded these compounds onto cotton fabrics, demonstrating their efficacy against bacteria like Staphylococcus aureus and Escherichia coli O157:H7 (Ren et al., 2009).

properties

IUPAC Name

benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c19-12-15(17-13(20)16-12)6-8-18(9-7-15)14(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOPYEWWZGZVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439751
Record name Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28121-73-5
Record name Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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